molecular formula C11H14F2N2O3S B5724350 N~2~-(3,4-difluorophenyl)-N,N-dimethyl-N~2~-(methylsulfonyl)glycinamide

N~2~-(3,4-difluorophenyl)-N,N-dimethyl-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B5724350
M. Wt: 292.30 g/mol
InChI Key: XKIRUMAKHCWZJS-UHFFFAOYSA-N
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Description

N~2~-(3,4-difluorophenyl)-N,N-dimethyl-N~2~-(methylsulfonyl)glycinamide is a synthetic organic compound characterized by the presence of difluorophenyl and methylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3,4-difluorophenyl)-N,N-dimethyl-N~2~-(methylsulfonyl)glycinamide typically involves the reaction of 3,4-difluoroaniline with methylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N~2~-(3,4-difluorophenyl)-N,N-dimethyl-N~2~-(methylsulfonyl)glycinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N~2~-(3,4-difluorophenyl)-N,N-dimethyl-N~2~-(methylsulfonyl)glycinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N2-(3,4-difluorophenyl)-N,N-dimethyl-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of difluorophenyl and methylsulfonyl groups enhances its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-Difluorophenyl)-2-fluorobenzamide: Similar in structure but differs in the position of fluorine atoms and the presence of a benzamide group.

    N~2~-(2-bromophenyl)-N~1~-(3,4-difluorophenyl)-N~2~-(methylsulfonyl)glycinamide: Contains a bromophenyl group instead of a dimethyl group.

Uniqueness

N~2~-(3,4-difluorophenyl)-N,N-dimethyl-N~2~-(methylsulfonyl)glycinamide is unique due to its specific combination of difluorophenyl and methylsulfonyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(3,4-difluoro-N-methylsulfonylanilino)-N,N-dimethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2N2O3S/c1-14(2)11(16)7-15(19(3,17)18)8-4-5-9(12)10(13)6-8/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKIRUMAKHCWZJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN(C1=CC(=C(C=C1)F)F)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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